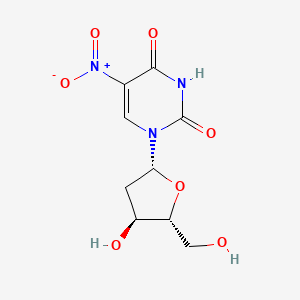

5-Nitro-2'-deoxyuridine

描述

Significance of Modified Nucleosides in Elucidating Biological Processes

Modified nucleosides are crucial for dissecting a wide range of cellular activities, from metabolism and cell signaling to nucleic acid replication and repair. biosynth.com In research, they serve several key functions:

Probing Enzyme Mechanisms: Scientists use nucleoside analogs to study the function, structure, and mechanism of enzymes involved in nucleic acid metabolism, such as polymerases and kinases. rsc.org By observing how these enzymes interact with a modified substrate, researchers can infer details about the enzyme's active site and catalytic process.

Inhibiting Biological Pathways: Many analogs act as competitive inhibitors of enzymes essential for processes like viral replication or cancer cell proliferation. biosynth.com Once incorporated into a biological pathway, they can halt it, allowing researchers to study the consequences of that specific pathway's disruption. For example, their incorporation can block the elongation of DNA chains, induce DNA damage, or inhibit DNA repair mechanisms.

Expanding the Genetic Alphabet: The use of modified nucleosides has been explored to expand the genetic code beyond the natural four bases (A, T, C, G), opening up possibilities for novel biological functions and synthetic biology applications. rsc.org

Structural and Functional Analysis of Nucleic Acids: The introduction of modifications can alter the structure, stability, and function of DNA and RNA. nih.govmdpi.com Studying these changes helps to understand the intricate relationship between the chemical makeup of nucleic acids and their biological roles, sometimes referred to as a "Third Code" beyond the primary sequence. nih.gov These modifications can influence everything from the efficiency and accuracy of translation to being recognition determinants for proteins. nih.govmdpi.com

The ability to chemically synthesize and optimize these molecules has made them indispensable tools in chemical biology for investigating nucleic acid function and fate.

Overview of 5-Nitro-2'-deoxyuridine as a Research Compound

This compound (5-NdU or NO2dUrd) is a synthetic nucleoside analog of thymidine (B127349). lookchem.com It is structurally characterized by a nitro group (—NO2) at the 5-position of the uracil (B121893) base, a modification that makes it a subject of significant interest in biochemical research. lookchem.com The presence of this electron-withdrawing nitro group is recognized as a biologically important feature. tandfonline.com

As a research tool, this compound is primarily used to investigate the mechanisms of DNA synthesis and repair. lookchem.com Its primary mechanism of action involves its conversion within the cell to its phosphorylated form, 5-nitro-2'-deoxyuridylate (NO2dUMP), which is a potent inhibitor of the enzyme thymidylate synthetase. nih.govnih.gov This enzyme is critical for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.

The detailed study of its interaction with thymidylate synthetase provides a clear example of mechanism-based inhibition, where the compound is metabolically activated to a form that covalently binds to the target enzyme. nih.govnih.gov This makes this compound a valuable compound for studying enzyme kinetics and the specific inhibition of nucleotide synthesis pathways. nih.gov

Table 1: Chemical Properties of this compound and its Active Metabolite

| Property | This compound | This compound 5'-monophosphate |

| Synonyms | 5-NdU, NO2dUrd | NO2dUMP, 5-nitro-2'-deoxyuridylate |

| CAS Number | 3106-01-2 lookchem.com | 63689-79-2 nih.gov |

| Molecular Formula | C₉H₁₁N₃O₇ lookchem.com | C₉H₁₂N₃O₁₀P nih.gov |

| Molecular Weight | 289.20 g/mol | 353.18 g/mol nih.gov |

| Density | 1.74 g/cm³ lookchem.com | Not Available |

Table 2: Detailed Research Findings on the Mechanism of Action of this compound

| Stage | Finding | Description |

| Cellular Uptake and Activation | Phosphorylation by Thymidine Kinase | The biological activity of this compound is dependent on its conversion to the 5'-monophosphate form (NO2dUMP). This phosphorylation is catalyzed by the enzyme thymidine kinase. Cells that lack thymidine kinase are not inhibited by the compound. nih.gov |

| Enzyme Inhibition | Potent Inhibitor of Thymidylate Synthetase | The active metabolite, NO2dUMP, is a potent, mechanism-based inhibitor of thymidylate synthetase. nih.govnih.govacs.org It initially forms a reversible complex with the enzyme, followed by a rapid loss of enzyme activity. nih.gov |

| Covalent Complex Formation | Covalent Bond with Enzyme | Research has demonstrated that a covalent bond is formed between a nucleophile in the enzyme's active site and carbon-6 of the uracil ring of NO2dUMP. nih.gov This covalent complex is stable enough to be isolated. nih.gov |

| Metabolic Consequences | Inhibition of DNA Synthesis Precursors | By inhibiting thymidylate synthetase, this compound prevents the incorporation of deoxyuridine into nucleic acids and causes changes in deoxynucleoside triphosphate pools that are characteristic of specific dTMP synthetase inhibition. nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3106-01-2 |

|---|---|

分子式 |

C9H11N3O7 |

分子量 |

273.2 g/mol |

IUPAC 名称 |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N3O7/c13-3-6-5(14)1-7(19-6)11-2-4(12(17)18)8(15)10-9(11)16/h2,5-7,13-14H,1,3H2,(H,10,15,16)/t5-,6+,7+/m0/s1 |

InChI 键 |

USBZWPXQQCSGAV-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |

其他CAS编号 |

3106-01-2 |

同义词 |

2'-deoxy-5-nitrouridine 5-nitro-2'-deoxyuridine |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Nitro 2 Deoxyuridine

Historical Development of Synthetic Routes to 5-Nitro-2'-deoxyuridine

The initial development of synthetic routes to this compound was primarily aimed at creating a precursor for other 5-substituted pyrimidine (B1678525) nucleosides. Early methods focused on the direct nitration of 2'-deoxyuridine (B118206), a process that required careful control of reaction conditions to achieve selective nitration at the C5 position of the uracil (B121893) ring without significant degradation of the sensitive glycosidic bond or the deoxyribose moiety.

Approaches for the Nitration of Pyrimidine Bases and Nucleotides

The nitration of pyrimidine bases and their corresponding nucleosides is a key reaction for introducing a versatile functional group at the 5-position. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution is generally challenging. wikipedia.org However, the presence of activating groups, such as the hydroxyl groups in uracil, facilitates electrophilic attack, particularly at the C5 position. wikipedia.orgbhu.ac.in

A common and effective reagent for the nitration of pyrimidine nucleosides is nitronium tetrafluoroborate (B81430) (NO₂BF₄). acs.orgjst.go.jp This reagent offers a potent source of the nitronium ion (NO₂⁺) and can be used under relatively mild conditions, which is crucial for preserving the integrity of the nucleoside structure. The reaction is typically carried out in an anhydrous organic solvent.

Synthesis of this compound and its 5'-Monophosphate

The direct nitration of 2'-deoxyuridine using nitronium tetrafluoroborate in a suitable solvent is a well-established method for preparing this compound. acs.orgjst.go.jptandfonline.com This approach provides a straightforward route to the target compound.

The synthesis of the corresponding 5'-monophosphate, this compound 5'-monophosphate (5-NO₂-dUMP), can be achieved through several methods. One common strategy involves the phosphorylation of the 5'-hydroxyl group of the pre-formed this compound nucleoside using standard phosphorylating agents. Alternatively, 2'-deoxyuridine 5'-monophosphate (dUMP) can be directly nitrated. For instance, dUMP can be converted to its H+ form through ion exchange, dried, and then reacted with nitronium tetrafluoroborate in an anhydrous solvent like dimethylformamide (DMF) to yield 5-NO₂-dUMP. google.com This compound has been noted as a potent inhibitor of thymidylate synthetase. acs.orgacs.org

Chemical Modifications and Analog Synthesis

The 5-nitro group of this compound serves as a valuable synthetic handle for the introduction of a wide array of other functional groups, leading to a diverse library of analogs. These modifications can be broadly categorized into alterations at the uracil base and the deoxyribose sugar.

Alterations at the 5-Position of the Uracil Base

The 5-position of the uracil ring is a prime site for modification to explore structure-activity relationships.

Halogenated Substitutions: 5-Halogenated-2'-deoxyuridines are a significant class of analogs. nih.gov Synthesis can be achieved through various methods. One approach involves the reaction of 2'-deoxyuridine with an electrophilic halogenating agent such as iodine monochloride (ICl), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) in the presence of sodium azide (B81097). cdnsciencepub.com This method is efficient for producing 5-iodo-, 5-bromo-, and 5-chloro-2'-deoxyuridine. cdnsciencepub.com For example, 5-(2-bromovinyl)-2'-deoxyuridine has been synthesized via the bromination of a 5-ethyl-2'-deoxyuridine diacylate intermediate. google.com

Ethynyl and Vinyl Substitutions: 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine (B127349) analog widely used for labeling newly synthesized DNA. tocris.comjenabioscience.com Its synthesis often involves a palladium-catalyzed Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine and an acetylene (B1199291) source. nih.gov Similarly, 5-vinyl-2'-deoxyuridine (B1214878) can be prepared from 5-chloromethyluracil, which is converted to a phosphonium (B103445) salt and then reacted with paraformaldehyde. acs.org The resulting 5-vinyluracil (B15639) is then condensed with a protected deoxyribose sugar to form the nucleoside. acs.orgnih.gov This vinyl analog is also utilized for monitoring DNA synthesis. jenabioscience.comlumiprobe.com

Thienyl Substitutions: Thienyl groups can be introduced at the 5-position, often via palladium-catalyzed cross-coupling reactions. nih.govpjsir.org For example, 5-iodo-2'-deoxyuridine can be coupled with stannylated thiophenes to yield 5-thienyl-2'-deoxyuridines. nih.gov Further modifications, such as bromination of the thienyl ring, have led to compounds like 5-(5-bromothien-2-yl)-2'-deoxyuridine. nih.gov

Trifluoromethyl Substitutions: 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) is a clinically significant analog. acs.org Its synthesis can be accomplished, and it can be further modified. For instance, the 5'-hydroxyl group can be tosylated and subsequently displaced with an azide group, which can then be reduced to an amino group, yielding 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine. osti.gov The trifluoromethyl group can also serve as a precursor for other functionalities, such as a carboxyl group through alkaline hydrolysis, leading to 5-carboxy-2'-deoxyuridine. researchgate.net

Table 1: Examples of 5-Position Modifications of 2'-deoxyuridine

| Substituent | Example Compound Name | General Synthetic Approach | Reference |

|---|---|---|---|

| Halogen | 5-Bromo-2'-deoxyuridine (B1667946) | Electrophilic halogenation of 2'-deoxyuridine using NBS. | cdnsciencepub.com |

| Ethynyl | 5-Ethynyl-2'-deoxyuridine | Palladium-catalyzed Sonogashira coupling of 5-iodo-2'-deoxyuridine. | nih.gov |

| Vinyl | 5-Vinyl-2'-deoxyuridine | Wittig-type reaction on 5-formyluracil (B14596) or related precursors, followed by glycosylation. | acs.org |

| Thienyl | 5-(Thien-2-yl)-2'-deoxyuridine | Palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine with a thienyl-stannane reagent. | nih.gov |

| Trifluoromethyl | 5-Trifluoromethyl-2'-deoxyuridine | Synthesized from precursors like 5-trifluoromethyluracil. | acs.org |

Modifications of the Deoxyribose Sugar Moiety

Altering the sugar portion of this compound can significantly impact its biological properties.

Carbocyclic Analogs: In these analogs, the furanose oxygen of the deoxyribose ring is replaced with a methylene (B1212753) group, forming a cyclopentane (B165970) ring. The synthesis of carbocyclic analogs, such as the carbocyclic version of 5-ethynyl-2'-deoxyuridine, has been reported. nih.govacs.org These syntheses often involve building the substituted pyrimidine base onto a pre-formed carbocyclic sugar intermediate.

Fluoro-analogs: The introduction of fluorine into the sugar ring can enhance metabolic stability and alter conformational preferences. For example, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-nitrouracil has been synthesized as an analog of this compound. tandfonline.com The synthesis of such compounds often requires specialized fluorinated sugar precursors.

Design and Synthesis of this compound-Based Prodrugs for Research Applications

Prodrug strategies are employed to improve the delivery or activation of nucleoside analogs. These often involve masking the hydroxyl groups of the deoxyribose sugar with moieties that can be cleaved under specific physiological conditions.

Ester-based Prodrugs: The 5'-hydroxyl group is a common site for esterification to create prodrugs. For instance, 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines have been designed as prodrugs that can be activated by reduction of the nitro group. researchgate.net This reduction can trigger a cyclization reaction that releases the parent nucleoside.

Phosphoramidate (B1195095) Prodrugs: Phosphoramidate approaches, such as the ProTide technology, involve masking the phosphate (B84403) group of a nucleotide analog. These prodrugs are designed to be stable extracellularly but are cleaved intracellularly to release the active 5'-monophosphate. nih.govacs.org This strategy can bypass the need for initial phosphorylation by cellular kinases. For example, phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized and shown to effectively deliver the active monophosphate intracellularly. nih.govnih.govacs.org

Glycol-linked Prodrugs: To improve the water solubility of lipophilic 5-substituted 2'-deoxyuridines, polyethylene (B3416737) glycol moieties can be attached to the 3'- or 5'-hydroxyl groups via carbonate linkages. researchgate.netnih.gov These prodrugs are designed to undergo hydrolysis to release the parent nucleoside. nih.gov

Molecular and Cellular Mechanisms of Action of 5 Nitro 2 Deoxyuridine

Enzymatic Activation: Role of Thymidine (B127349) Kinase in 5-Nitro-2'-deoxyuridine Phosphorylation

The journey of this compound within the cell begins with its crucial enzymatic activation. This initial and indispensable step is catalyzed by thymidine kinase (TK). nih.govnih.gov This enzyme phosphorylates this compound, converting it into its active form, 5-nitro-2'-deoxyuridylate (NO2dUMP). nih.govnih.gov The necessity of this phosphorylation is underscored by the observation that cells deficient in thymidine kinase are not inhibited by even high concentrations of NO2dUrd. nih.gov This highlights that the conversion to NO2dUMP is a prerequisite for the compound's cytotoxic activity. nih.govnih.gov

Inhibition of Key Enzymes

Once activated, NO2dUMP targets and inhibits critical enzymes involved in the synthesis of DNA precursors, thereby disrupting cellular proliferation.

Mechanism-Based Inhibition of Thymidylate Synthetase by 5-Nitro-2'-deoxyuridylate.nih.govnih.govnih.gov

The principal target for the cytotoxic action of this compound is thymidylate synthetase (TS). nih.govnih.gov The activated form of the drug, 5-nitro-2'-deoxyuridylate (NO2dUMP), is a potent mechanism-based inhibitor of this enzyme. nih.govnih.gov The inhibition process begins with the formation of a reversible enzyme-inhibitor complex, which is then followed by a rapid, first-order loss of enzyme activity. nih.gov This inhibitory action can be protected against by the natural substrate of the enzyme, deoxyuridine monophosphate (dUMP). nih.gov A key distinction in the mechanism of NO2dUMP compared to other TS inhibitors, such as 5-fluoro-2'-deoxyuridylate (FdUMP), is that its inhibitory action does not require the presence of the folate cofactor, 5,10-methylenetetrahydrofolate. nih.govnih.gov

The inhibition of thymidylate synthetase by NO2dUMP involves the formation of a covalent bond between a nucleophilic group of the enzyme and carbon 6 (C6) of the pyrimidine (B1678525) ring of NO2dUMP. nih.govnih.gov This interaction is characterized as a tight but reversible covalent bond. psu.edu The resulting covalent complex is stable enough to be isolated on nitrocellulose membranes. nih.gov Spectrophotometric analysis has demonstrated that two moles of NO2dUMP bind per mole of the dimeric thymidylate synthetase enzyme. nih.gov Although covalent, this complex is unstable to protein denaturants and can dissociate, releasing the unchanged NO2dUMP. nih.gov

The specific and potent inhibition of thymidylate synthetase by this compound leads to significant disruptions in the intracellular balance of deoxynucleoside triphosphate (dNTP) pools. nih.govfrontiersin.org This imbalance is a characteristic feature of thymidylate synthetase inhibition. nih.gov The blockage of dTMP synthesis leads to a depletion of deoxythymidine triphosphate (dTTP). This can cause an increase in deoxycytidine triphosphate (dCTP) levels and a sharp decrease in deoxyguanosine triphosphate (dGTP) levels. nih.gov Maintaining a balanced dNTP pool is critical for DNA replication and repair, and its disruption contributes to the cytotoxic effects of the compound. frontiersin.org

Covalent Enzyme-Inhibitor Complex Formation

Interaction with Other Pyrimidine-Metabolizing Enzymes (e.g., Thymidine Phosphorylase, tRNA (Uracil-5-)-Methyltransferase).oup.comresearchgate.netresearchgate.net

Beyond its primary target, this compound and its derivatives can interact with other enzymes involved in pyrimidine metabolism.

Thymidine Phosphorylase: this compound is a substrate for thymidine phosphorylase (TP) from E. coli and human sources. researchgate.nettandfonline.comacs.org This enzyme can degrade NO2dUrd into its inactive base, 5-nitrouracil (B18501). nih.gov This metabolic degradation is a likely reason for the compound's reduced antitumor activity in vivo. nih.gov

tRNA (Uracil-5-)-Methyltransferase (RUMT): The 5-nitro substituent in a uracil (B121893) ring activates the C6 position for nucleophilic attack. oup.comnih.gov This principle applies to the interaction with tRNA (Uracil-5-)-methyltransferase (RUMT), an enzyme that also utilizes a covalent catalytic mechanism involving C6 of uracil. oup.comoup.com A tRNA analog containing 5-nitrouracil (NO2Ura-tRNA) acts as a potent competitive inhibitor of RUMT. oup.comnih.govnih.gov This interaction involves the formation of a reversible covalent complex between a cysteine residue (Cys 324) of RUMT and the C6 position of the 5-nitrouracil residue within the tRNA. researchgate.netnih.govoup.comnih.gov

Intracellular Fates and Metabolic Pathways of this compound

The ultimate biological effect of this compound is determined by its intracellular metabolism. Upon entering the cell, the primary metabolic pathway is its phosphorylation by thymidine kinase to the active inhibitor, NO2dUMP. nih.govnih.gov This active metabolite then proceeds to inhibit thymidylate synthetase, leading to the disruption of dNTP pools and subsequent cytotoxicity. nih.gov

However, a competing metabolic pathway involves the degradation of this compound by thymidine phosphorylase. nih.govresearchgate.net This enzyme cleaves the glycosidic bond, releasing the inactive base 5-nitrouracil and 2-deoxyribose-1-phosphate. nih.govuah.es The rapid degradation to the inactive 5-nitrouracil is considered a significant factor limiting the in vivo efficacy of this compound. nih.govnih.gov

Interactive Data Table: Enzymes Interacting with this compound and its Derivatives

| Enzyme | Interacting Molecule | Type of Interaction | Consequence |

| Thymidine Kinase (TK) | This compound (NO2dUrd) | Substrate | Phosphorylation to active NO2dUMP. nih.govnih.gov |

| Thymidylate Synthetase (TS) | 5-Nitro-2'-deoxyuridylate (NO2dUMP) | Mechanism-based inhibitor | Inhibition of dTMP synthesis. nih.govnih.gov |

| Thymidine Phosphorylase (TP) | This compound (NO2dUrd) | Substrate | Degradation to inactive 5-nitrouracil. nih.govresearchgate.net |

| tRNA (Uracil-5-)-Methyltransferase (RUMT) | 5-Nitrouracil-containing tRNA (NO2Ura-tRNA) | Competitive inhibitor | Formation of a reversible covalent complex. oup.comnih.govnih.gov |

Investigation of Biological Activities in Preclinical and Cellular Research Models

Evaluation of Cellular Proliferation Modulation in In Vitro Cell Lines

The impact of 5-Nitro-2'-deoxyuridine on the proliferation of different cell lines, particularly cancer cells, has been a significant area of investigation.

Studies on Tumor Cell Lines (e.g., Leukemia L1210, Human Breast Cancer Cells, Human Colon Cancer Cells)

Research has demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines. In studies involving murine leukemia L1210 cells, this compound was identified as a potent inhibitor of cell proliferation. kuleuven.be It was found to be more effective than several other 5-substituted 2'-deoxyuridine (B118206) analogs. kuleuven.be The inhibitory activity of this compound on L1210 cell growth is primarily attributed to its role as a specific inhibitor of thymidylate synthetase. kuleuven.be However, in vivo studies in mice with L1210 leukemia showed only a modest increase in lifespan, which was thought to be due to the rapid breakdown of the compound into an inactive form. nih.gov

The cytotoxic activity of various 5-alkynyl-2'-deoxyuridines has been evaluated against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.gov Among the tested compounds, 5-ethynyl-2'-deoxyuridine (B1671113), which has a terminal acetylene (B1199291) group, showed the most significant inhibitory effects on both cell lines. nih.gov

Table 1: Cytotoxicity of 5-Ethynyl-2'-deoxyuridine in Human Breast Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.4 ± 0.3 nih.gov |

| MDA-MB-231 | 4.4 ± 0.4 nih.gov |

IC₅₀ represents the concentration required to inhibit cell growth by 50%.

Analysis of Cytostatic Effects and Cellular Response Pathways

The cytostatic effects of this compound are primarily mediated through the inhibition of thymidylate synthetase, a crucial enzyme in DNA synthesis. kuleuven.benih.gov The mechanism involves the conversion of this compound into its 5'-monophosphate form, 5-nitro-2'-deoxyuridylate (NO2dUMP), by thymidine (B127349) kinase. nih.gov This metabolite then acts as a potent inhibitor of thymidylate synthetase. nih.gov

Evidence supporting this mechanism includes the following observations:

Cells that lack thymidine kinase are not inhibited by high concentrations of this compound. nih.gov

The compound specifically prevents the incorporation of deoxyuridine into nucleic acids. nih.gov

The growth-inhibitory effects can be reversed by thymidine but not by deoxyuridine. nih.gov

Treatment with this compound leads to changes in deoxynucleoside triphosphate pools that are characteristic of thymidylate synthetase inhibition. nih.gov

Assessment of Antiviral Activity in In Vitro Viral Replication Systems

In addition to its anticancer properties, this compound has been investigated for its potential to inhibit the replication of various viruses.

Human Cytomegalovirus (HCMV) Inhibition Studies

In vitro studies have shown that this compound exhibits marginal activity against Human Cytomegalovirus (HCMV) strain AD169 in MRC-5 cells. tandfonline.comtandfonline.com The inhibitory effect was found to be dose-dependent, with a 50% inhibitory concentration (IC₅₀) ranging from 1 to 5 µg/mL. tandfonline.comtandfonline.comresearchgate.net

Synergistic Effects with Other Antiviral Agents (e.g., Ganciclovir) in Co-treatment Research

Research has demonstrated a synergistic effect when this compound is used in combination with ganciclovir, a standard antiviral drug for HCMV infections. tandfonline.comtandfonline.comresearchgate.net This combination synergistically inhibited HCMV-induced cell killing in culture, suggesting that it could be more effective than using either compound alone. tandfonline.com

Studies on Other Viral Pathogens (e.g., Herpes Simplex Virus, Orthopoxviruses) in Non-Human Models

The antiviral activity of this compound and its derivatives has been explored against other viral pathogens. A series of 5-[1-(2-haloethyl(or nitro)ethoxy-2-iodoethyl)]-2'-deoxyuridines were evaluated for their inhibitory activity against Herpes Simplex Virus type-1 (HSV-1). tandfonline.com However, these compounds showed weak to no inhibitory effect on HSV-1 replication. tandfonline.com

In the context of orthopoxviruses, several 5-substituted 2'-deoxyuridines, including 5-nitro-dUrd, were shown to inhibit vaccinia virus (VV) replication in primary rabbit kidney cell cultures at an IC₅₀ in the range of 0.1-1 μg/ml. nih.gov

Structure Activity Relationship Sar Studies of 5 Nitro 2 Deoxyuridine and Its Analogs

Influence of Substituents at the 5-Position on Enzymatic Interaction and Biological Effects

The substituent at the 5-position of the uracil (B121893) ring is a critical determinant of the biological activity of 2'-deoxyuridine (B118206) analogs. The introduction of a nitro group at this position, as in 5-nitro-2'-deoxyuridine (5-NO₂-dU), leads to a potent cytotoxic agent. nih.gov The mechanism of action involves phosphorylation by thymidine (B127349) kinase to its 5'-monophosphate form, 5-nitro-2'-deoxyuridylate (NO₂dUMP). nih.gov This metabolite is a powerful inhibitor of thymidylate synthetase, an essential enzyme in the de novo synthesis of thymidine nucleotides, thereby disrupting DNA synthesis. nih.gov

The nature of the substituent at the 5-position significantly modulates the interaction with key enzymes like thymidylate synthetase and thymidine kinase. For instance, while the nitro group confers potent inhibitory activity, other substituents can result in varied biological profiles. acs.org Studies on various 5-substituted 2'-deoxyuridines have shown correlations between the physicochemical properties of the substituent and the inhibition of tumor cell growth and specific enzymes. acs.org For example, analogs with different groups at the 5-position, such as halo, alkyl, and aryl groups, have been synthesized and evaluated to map the requirements for optimal activity. nih.govnih.govbeilstein-journals.org

The introduction of larger substituents at the C-1 position of the 5-side chain of 2'-deoxyuridine can be detrimental to antiviral activity, suggesting that the active site of the viral enzymes may not tolerate bulky groups. tandfonline.com In contrast, some 5-substituted analogs, like 5-fluoro-N4-hydroxy-2'-deoxycytidine, have demonstrated significant growth inhibition in drug-resistant cell lines. acs.org

The following table summarizes the effects of various substituents at the 5-position on the biological activity of 2'-deoxyuridine analogs.

| Substituent at 5-Position | Compound | Key Biological Effects |

| Nitro (NO₂) | This compound | Potent cytotoxic agent; its monophosphate form is a strong inhibitor of thymidylate synthetase. nih.gov |

| Fluoro (F) | 5-Fluoro-2'-deoxyuridine (B1346552) | Well-known anticancer drug. mostwiedzy.pl |

| Iodo (I) | 5-Iodo-2'-deoxyuridine | Antiviral agent, particularly against Herpes simplex and Varicella zoster viruses. beilstein-journals.org |

| Bromo (Br) | 5-Bromo-dUMP | Does not cause time-dependent inactivation of thymidylate synthase. nih.govacs.org |

| Chloro (Cl) | 5-Chloro-dUMP | Similar to 5-bromo-dUMP, does not cause time-dependent inactivation of thymidylate synthase. nih.govacs.org |

| Carboxy (COOH) | 5-Carboxy-2'-deoxyuridine | Inhibits the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov |

| Thienyl | 5-(Thien-2-yl)-2'-deoxyuridine analogs | Introduction of alkyl substituents on the thienyl group decreased antiviral activity. nih.gov |

| Nitrovinyl | (E)-5-(2-nitrovinyl)-2'-deoxyuridine | Shows antiviral activity. tandfonline.com |

Role of Sugar Moiety Modifications on Activity Profiles (e.g., Carbocyclic Analogs)

Modifications to the sugar moiety of this compound have a profound impact on its biological activity. banglajol.info One significant area of investigation has been the development of carbocyclic analogs, where the furanose oxygen of the deoxyribose ring is replaced by a methylene (B1212753) group, forming a cyclopentane (B165970) ring. nih.govkuleuven.be

The carbocyclic analog of this compound, designated as C-NO₂dUrd, has been evaluated for its biological properties. nih.govkuleuven.be While C-NO₂dUrd is converted to its 5'-monophosphate (C-NO₂dUMP) by thymidine kinase almost as efficiently as the parent nucleoside, its inhibitory effect on tumor cell proliferation is significantly lower, being 500- to 2000-fold less potent. nih.govkuleuven.be The reduced activity is attributed to the lower affinity of C-NO₂dUMP for its target enzyme, thymidylate synthetase. nih.gov This highlights the crucial role of the sugar ring's conformation and the presence of the ring oxygen for optimal interaction with the enzyme's active site.

Furthermore, phosphorolysis of C-NO₂dUrd was not observed under conditions where this compound was readily degraded to the inactive base, 5-nitrouracil (B18501). nih.govkuleuven.be This increased metabolic stability, however, did not translate to significant antitumor activity in vivo for C-NO₂dUrd, likely due to the decreased affinity of its active metabolite for thymidylate synthetase. nih.gov

Other modifications to the sugar moiety, such as the introduction of a 2'-fluoro group or modifications at the 3' and 5' positions, have also been explored. nih.gov For example, 3'-O-nitro and 5'-O-nitro derivatives of 2'-deoxyuridines have been synthesized as potential "nitric oxide donor" agents. These modifications aim to combine the cytotoxic effects of the nucleoside analog with the biological actions of nitric oxide.

The table below outlines the effects of key sugar moiety modifications on the activity of this compound and related analogs.

| Modification | Analog | Key Findings |

| Carbocyclic (cyclopentane ring) | Carbocyclic analog of this compound (C-NO₂dUrd) | 500-2000 fold less inhibitory to tumor cell proliferation than this compound. nih.govkuleuven.be The monophosphate form has a much lower affinity for thymidylate synthetase. nih.gov |

| 3'-O-nitro | 5-Iodo-3'-O-nitro-2'-deoxyuridine | Showed modest antiviral activity against HSV-1, HSV-2, and vaccinia virus. |

| 2'-Fluoro-arabinofuranosyl | 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-nitrouracil | Inactive against human cytomegalovirus (HCMV) at the highest tested concentration. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org In the context of this compound and its analogs, QSAR studies have provided valuable insights into the structural requirements for their biological effects. nih.gov These models use physicochemical properties and molecular descriptors to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective analogs.

QSAR studies on nucleoside analogs often involve analyzing a series of compounds with systematic structural variations. acs.org For instance, a QSAR study on a series of 5-substituted 2'-deoxyuridylates inhibiting Lactobacillus casei thymidylate synthetase provided a preliminary mathematical relationship between the substituent's properties and its inhibitory potency. acs.org Such models can help in understanding the nature of the binding site of the target enzyme.

In a broader context of nucleoside inhibitors, QSAR models have been developed for various targets. For example, QSAR studies on inhibitors of 2'-deoxyuridine 5'-triphosphate nucleotide hydrolase (dUTPase) from Plasmodium falciparum have highlighted the importance of specific hydrophobic and π-π stacking interactions for inhibitory activity. frontiersin.orgufmg.br While not directly on this compound, these studies showcase the power of QSAR in nucleoside drug discovery.

The development of a QSAR model typically involves the following steps:

Data Set Compilation : A set of structurally related compounds with measured biological activity is collected.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development : A mathematical model is created using statistical methods to relate the descriptors to the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

The table below presents key parameters and findings from representative QSAR studies on nucleoside analogs, illustrating the approach.

| Study Focus | Key Descriptors/Parameters | QSAR Model Findings |

| Oxadiazolo[3,4-d]pyrimidine nucleosides (Antiviral) | logP(o/w), vsurf_G, logS | High activity correlates with small logP(o/w) and vsurf_G values, and a large logS value. nih.gov |

| A3 Adenosine Receptor Agonists | Steric, electrostatic, hydrophobic, H-bonding fields (CoMFA/CoMSIA) | A bulky group at N⁶ or C2 and a hydrophilic/H-bonding group at the 5' position increase binding affinity. acs.org |

| Carcinogenic risk of nitroso compounds | TOPS-MODE descriptors | The model accounted for ~81% of the variance in experimental activity and identified structural alerts for carcinogenicity. researchgate.net |

| 5-Nitrofuran/4-nitrophenyl hydrazides (Antitubercular) | Radial Distribution Function (RDF) descriptors | RDF descriptors (RDF030v, RDF135m & RDF120u) were found to be important for describing antimycobacterial activity. researchgate.net |

These QSAR approaches help to rationalize the SAR data and provide a predictive framework for designing novel analogs of this compound with improved therapeutic properties.

Advanced Research Methodologies and Applications of 5 Nitro 2 Deoxyuridine

Analytical Techniques for the Characterization and Quantification of 5-Nitro-2'-deoxyuridine and its Metabolites in Research Settings

Chromatographic and Spectrophotometric Methods

The analysis and quantification of this compound (NO2dUrd) and its metabolites are crucial for understanding its mechanism of action and metabolic fate. High-performance liquid chromatography (HPLC) is a primary technique used for the separation and quantification of these compounds. For instance, HPLC can be employed to study the production of bromide ions and other degradation products from related compounds like 5-bromo-2'-deoxyuridine-5'-monophosphate (B3055745) (BrdUMP), providing a quantitative analysis of their reactions. dss.go.th Spectrophotometric methods, particularly UV-Vis spectroscopy, are also vital. The formation of the complex between 5-nitro-2'-deoxyuridylate (NO2dUMP) and thymidylate synthetase is accompanied by distinct spectral changes, which can be monitored to titrate the enzyme's binding sites. nih.gov This demonstrates that two moles of NO2dUMP bind to each mole of the dimeric enzyme. nih.gov A continuous spectrophotometric assay has also been developed for thymidine (B127349) phosphorylase using NO2dUrd as a substrate. acs.org

Isotope Labeling Techniques in Mechanistic Research

Isotope labeling is an indispensable tool for elucidating the detailed molecular mechanisms of NO2dUrd's action. The use of tritium-labeled NO2dUrd ([3H]NO2dUrd) has been instrumental in demonstrating its mechanism of action. nih.gov Studies with [3H]NO2dUrd revealed the formation of a macromolecular-bound [3H]NO2dUMP, which was identified as the complex formed with thymidylate synthetase. nih.gov

Furthermore, dissociation studies of the complex formed with [6-3H]NO2dUMP exhibited a significant alpha-secondary isotope effect of 19%. nih.gov This large isotope effect confirms that within the covalent complex, the C6 carbon of the pyrimidine (B1678525) ring is sp3-hybridized. nih.gov Stable isotopes, such as carbon-13 (¹³C), are also utilized as tracers in drug development to understand pharmacokinetic and metabolic profiles. medchemexpress.com The synthesis of ¹³C-labeled 2'-deoxyuridine (B118206), for example, serves as a precursor for creating labeled compounds for mechanistic studies. medchemexpress.com The nitration of pyrimidine bases to synthesize NO2dUrd can be achieved using nitronium tetrafluoroborate (B81430), a process that can be adapted for isotope labeling. acs.org

Application as a Biochemical Probe for Enzyme Studies

This compound and its phosphorylated form, NO2dUMP, serve as powerful biochemical probes for studying enzyme mechanisms, particularly for thymidylate synthetase (TS). nih.govacs.org NO2dUMP is a potent mechanism-based inhibitor of TS. nih.gov The interaction begins with the formation of a reversible enzyme-inhibitor complex, followed by a rapid loss of enzyme activity. nih.gov This inactivation is due to the formation of a covalent bond between a nucleophilic residue of the enzyme and the C6 position of NO2dUMP. nih.gov This covalent complex is stable enough to be isolated on nitrocellulose membranes. nih.gov

The interaction of NO2dUMP with TS is distinct from other inhibitors like 5-fluoro-2'-deoxyuridylate (FdUMP) because it does not require the presence of the folate cofactor, 5,10-CH2-H4folate. nih.gov The carbocyclic analog of NO2dUrd, C-NO2dUrd, is also converted to its 5'-monophosphate and acts as an inhibitor of TS, although it has a much lower affinity for the enzyme compared to NO2dUMP. nih.gov Enzymes, in general, are versatile tools in biological research, often used as reporters in assays like ELISA, where their reaction with a substrate produces a detectable signal. thermofisher.com Molecular probes, including those based on nucleic acids, are fundamental for identifying and isolating specific sequences or studying protein interactions. mlsu.ac.in

Utilization in DNA Labeling and Cell Proliferation Assays

Modified nucleosides are extensively used to label newly synthesized DNA to monitor cell proliferation. While this compound's primary role is as an enzyme inhibitor, other analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), 5-bromo-2'-deoxyuridine (B1667946) (BrdU), and 5-vinyl-2'-deoxyuridine (B1214878) (VdU) are staples in cell proliferation assays. lumiprobe.comjenabioscience.comlumiprobe.com

EdU is a widely used thymidine analog that gets incorporated into replicating DNA. jenabioscience.comfocusbiomolecules.com Its key advantage over the traditional BrdU is the method of detection. lumiprobe.com EdU-labeled DNA is detected via a copper(I)-catalyzed "click" chemistry reaction with a fluorescent azide (B81097). focusbiomolecules.comnih.gov This method is fast, highly sensitive, and does not require the harsh DNA denaturation step needed for anti-BrdU antibody detection, thus better-preserving cellular structures. lumiprobe.comfocusbiomolecules.comresearchgate.net Studies have shown that EdU staining is comparable to the BrdU assay in identifying proliferating cells and can even be used in combination with BrdU for double-labeling experiments. nih.govnih.gov

VdU is another alternative that incorporates into DNA and is detected via a copper-free alkene-tetrazine ligation, offering another option for DNA labeling. jenabioscience.comlumiprobe.com The choice between these analogs often depends on the specific requirements of the experiment, including considerations of potential cytotoxicity, as some studies have noted that EdU can have time-dependent inhibitory effects on cell growth. researchgate.net

Interactive Table: Comparison of DNA Labeling Analogs

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Vinyl-2'-deoxyuridine (VdU) |

|---|---|---|---|

| Detection Method | Antibody-based (Immunohistochemistry) | Copper(I)-catalyzed click chemistry | Copper-free click chemistry (Alkene-Tetrazine Ligation) |

| DNA Denaturation | Required | Not Required | Not Required |

| Sensitivity | Good | High | High |

| Primary Advantage | "Gold standard," well-established protocols | Fast, sensitive, preserves cellular morphology | Avoids copper catalyst which can be toxic |

| References | lumiprobe.comnih.govresearchgate.net | jenabioscience.comfocusbiomolecules.comnih.govresearchgate.net | jenabioscience.comlumiprobe.com |

Computational and Theoretical Studies

Molecular Modeling of Enzyme-Inhibitor Complexes (e.g., Thymidylate Synthetase)

Computational and theoretical studies, including molecular modeling, provide significant insights into the interactions between inhibitors and their target enzymes. While specific molecular modeling studies focused solely on the this compound-thymidylate synthetase complex are not detailed in the provided results, the principles of such studies are well-established for related compounds. Molecular modeling is used to understand the binding modes and inhibitory mechanisms of various enzyme inhibitors. nih.gov For example, modeling the active site of DNA polymerases has been used to rationalize why certain modified nucleotides, like 5-(3-aminoprop-1-ynyl)-2'-deoxyuridine triphosphate, are not accepted as substrates. psu.edu These models can reveal key electrostatic interactions, such as those between the modified nucleoside and amino acid residues like aspartic acid and lysine (B10760008) in the enzyme's active site. psu.edu Such computational approaches are invaluable for designing new, more potent, and specific inhibitors by predicting how structural modifications will affect binding affinity and mechanism of action. nih.gov

In Silico Analysis of Molecular Interactions and Electron Attachment Processes (e.g., relevant to radiosensitization mechanisms)

In silico analysis plays a pivotal role in elucidating the mechanisms underlying the radiosensitizing effects of this compound. Computational studies, particularly those employing quantum-chemical calculations, provide deep insights into the molecular interactions and electron-driven processes that are difficult to observe experimentally. These methodologies are crucial for understanding how the compound enhances the sensitivity of tumor cells to ionizing radiation.

The radiosensitizing properties of nitro-containing compounds are often linked to their high electron affinity. When ionizing radiation interacts with biological tissue, it generates a cascade of secondary low-energy electrons. Radiosensitizers like this compound can capture these electrons, initiating chemical reactions that lead to DNA damage. researchgate.netnih.gov This process, known as dissociative electron attachment (DEA), is a key focus of computational modeling. researchgate.netresearchgate.net In DEA, the transient negative ion formed upon electron capture fragments, producing reactive radicals and a stable anion. researchgate.netrsc.org

Quantum-chemical calculations are used to model these electron attachment processes. ug.edu.pl These studies can predict the fragmentation pathways of the this compound molecule upon electron capture and identify the resulting reactive species. For instance, computational models can determine the energies required for specific bond cleavages within the molecule after it has captured an electron. This is critical because the formation of reactive radicals in close proximity to DNA is believed to be a primary mechanism for radiosensitization. researchgate.net

A comparative in silico approach is often used, modeling related compounds to understand structure-activity relationships. For example, studies on 5-nitro-2,4-dichloropyrimidine, a model molecule, have shown a rare combination of multiple low-energy electron-induced mechanisms that could contribute to radiosensitization. researchgate.netnih.gov These mechanisms include not only DEA but also associative electron attachment (AEA), where a long-lived molecular anion is formed. researchgate.net Such stable anions might be more effective at migrating to the DNA before causing damage. researchgate.net

The table below summarizes key findings from computational studies on the electron attachment processes in radiosensitizing pyrimidine analogs.

| Compound/Process | Computational Method | Key Finding | Implication for Radiosensitization |

| 5-Nitro-2,4-dichloropyrimidine | Quantum Chemistry | Exhibits both dissociative and associative electron attachment. researchgate.netnih.gov | Combines multiple modes of action: formation of reactive radicals (via DEA) and stable anions (via AEA) that can damage DNA. researchgate.net |

| 5-Bromo-2'-deoxyuridine (BrdU) | Stationary Radiolysis & HPLC | Electron-induced degradation is nearly twice as high under anaerobic (hypoxic) conditions compared to aerobic conditions. researchgate.net | The radiosensitizing effect is more pronounced in hypoxic tumor cells, where natural oxygen, an efficient electron scavenger, is scarce. researchgate.netnih.gov |

| 5-Iodo-4-thio-2'-deoxyuridine (ISdU) | Density Functional Theory (DFT) | DEA leads to the formation of a thiouracil-5-yl radical after enzymatic incorporation into DNA and solvated electron attachment. acs.org | The reactive radical formed is capable of inducing a DNA strand break, highlighting the compound's potential as a radiosensitizer. acs.org |

These in silico analyses are not performed in isolation. They are often combined with experimental techniques like gas-phase crossed electron-molecular beam experiments to validate the computational predictions. ug.edu.pl By integrating computational and experimental data, researchers can build a comprehensive model of the radiosensitizing action of this compound, paving the way for the rational design of new and more effective therapeutic agents. researchgate.netnih.gov

Conformational Studies of this compound and its Analogs

The three-dimensional structure and conformational flexibility of this compound and its analogs are critical determinants of their biological activity. The specific shape of the molecule governs its ability to interact with target enzymes and to be incorporated into DNA, which are prerequisites for its therapeutic effects, including radiosensitization. nih.gov Conformational studies, utilizing techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling, provide detailed information about the molecule's spatial arrangement. nih.govsci-hub.se

Key conformational features of nucleoside analogs like this compound include the pucker of the deoxyribose sugar ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic C4'-C5' bond. nih.gov

Glycosidic Torsion Angle (χ): This angle describes the rotation around the N1-C1' glycosidic bond, which connects the nitrouracil base to the deoxyribose sugar. The two major conformations are anti and syn. For most pyrimidine nucleosides, the anti conformation is predominant as it minimizes steric hindrance between the base and the sugar. nih.govsci-hub.se This conformation is required for the standard Watson-Crick base pairing in a DNA double helix.

Exocyclic Group Conformation: The rotation around the C4'-C5' bond determines the orientation of the 5'-hydroxyl group, which is crucial for phosphorylation and subsequent incorporation into the DNA backbone. The three classical staggered conformations are gauche+, trans, and gauche-. nih.gov

The table below summarizes conformational data for 5-substituted 2'-deoxyuridine analogs, providing context for the likely conformation of this compound.

| Compound | Method | Sugar Pucker | Glycosidic Angle (χ) | Key Findings |

| C5-Substituted 2'-Deoxyuridines (General) | ¹H NMR Spectroscopy | Equilibrium between C2'-endo (S) and C3'-endo (N) domains. nih.gov | Predominantly anti conformation. nih.gov | The C5-substituent's electronegativity influences charge distribution and sugar conformation. nih.gov |

| 5-Hydroxymethyl-2'-deoxyuridine | X-ray Crystallography | C1'-exo pucker (a rare conformation). sci-hub.se | anti (56.4°). sci-hub.se | The unusual sugar pucker may be stabilized by an intramolecular C(6)-H···O(4') hydrogen bond. sci-hub.se |

| 3'-Azido-3'-deoxythymidine (AZT) | X-ray Crystallography | Two independent molecules found: A (C2'-endo) and B (C3'-exo/C4'-endo). cdnsciencepub.com | Molecule A: anti (53.4°); Molecule B: high-anti (2.3°). cdnsciencepub.com | The high-energy conformation of molecule B might represent the biologically active form. cdnsciencepub.com |

These detailed structural analyses are fundamental. The specific conformation adopted by this compound dictates its interaction with thymidine kinase, the enzyme that phosphorylates it to its active monophosphate form, and thymidylate synthetase, which it potently inhibits. nih.govnih.gov Understanding these structural details at an atomic level is essential for structure-based drug design and for optimizing the therapeutic potential of this class of compounds.

Future Directions and Research Perspectives

Exploration of Novel 5-Nitro-2'-deoxyuridine Derivatives with Tailored Biological Activities

The development of novel derivatives of this compound is a cornerstone of future research, aiming to improve its biological activity, selectivity, and pharmacokinetic properties. acsmedchem.org The core strategy involves chemical modification at various positions of the nucleoside structure.

One significant area of exploration is the synthesis of 5-substituted pyrimidine (B1678525) nucleosides. researchgate.net For instance, the introduction of lengthy, flexible alkyloxymethyl groups at the 5-position has yielded compounds with marked inhibitory activity against Mycobacterium tuberculosis. researchgate.net Specifically, 5-Dodecyloxymethyl-2'-deoxyuridine has been identified as a potent inhibitor of this bacterium in vitro. researchgate.net This highlights the potential of lipophilic derivatives to exhibit improved permeation through complex biological barriers like the mycobacterial cell wall. acsmedchem.org

Another approach involves the synthesis of prodrugs to enhance water solubility and targeted delivery. researchgate.netresearchgate.net Carrier-linked prodrugs of 5-modified 2'-deoxyuridines have been synthesized and shown to be significantly more soluble than the parent compounds. researchgate.net These prodrugs have demonstrated considerable inhibitory activity against various bacteria, including drug-resistant strains of M. smegmatis and S. aureus, while exhibiting low cytotoxicity. researchgate.net The design of bioreductive prodrugs, which are activated under the hypoxic conditions often found in solid tumors, is another promising strategy. researchgate.net For example, 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines have been designed as potential prodrugs that release the active drug upon reduction of the nitro group. researchgate.net

The synthesis of uracil (B121893) derivatives continues to be a critical endeavor in medicinal chemistry, as these compounds exhibit a wide range of pharmacological properties, including anticancer and antiviral activities. researchgate.net The table below summarizes some examples of modified deoxyuridine derivatives and their observed biological activities.

| Derivative Type | Modification Example | Target/Activity | Reference |

| 5-Substituted | 5-Dodecyloxymethyl-2'-deoxyuridine | Mycobacterium tuberculosis | researchgate.net |

| Prodrug | 3'-, 5'-trior tetraethylene glycol prodrugs | M. smegmatis, S. aureus | researchgate.net |

| Bioreductive Prodrug | 5'-(2-Nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines | Hypoxic tumor cells | researchgate.net |

| Halogenated | 5-Iodo-4-thio-2′-deoxyuridine | Potential radiosensitizer | acs.org |

Advanced Mechanistic Investigations using High-Throughput and Omics Approaches

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its further development. The mechanism of action for the parent compound involves its conversion to 5-nitro-2'-deoxyuridylate (NO2dUMP) by thymidine (B127349) kinase, which then potently inhibits thymidylate synthetase. nih.gov Evidence for this includes the observation that cells lacking thymidine kinase are not inhibited by the drug, and that its growth-inhibitory effects are reversed by thymidine. nih.gov

Future research will leverage high-throughput screening (HTS) and "omics" technologies to further elucidate these mechanisms and to identify new targets and pathways. HTS allows for the rapid screening of large libraries of compounds, including novel this compound derivatives, to assess their biological activity. nih.govnih.gov This can be combined with assays that measure specific cellular processes like proliferation, such as the MTT or BrdU incorporation assays. ahajournals.org

Omics approaches, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound. ahajournals.org For example, next-generation sequencing can identify genetic factors that influence sensitivity or resistance to the compound. ahajournals.org Metabolomic analysis can reveal changes in cellular metabolism, such as alterations in deoxynucleoside triphosphate pools, which are characteristic of thymidylate synthetase inhibition. nih.gov These advanced techniques will be instrumental in identifying biomarkers for drug response and in understanding potential mechanisms of resistance.

Development of this compound-Based Tools for Chemical Biology

The unique chemical properties of nucleoside analogs like this compound make them valuable tools for chemical biology, enabling the study and manipulation of biological processes. snf.chle.ac.uk Chemical biology utilizes small molecules to probe and control cellular functions, and modified nucleosides can be designed for specific applications. snf.chnih.gov

One key application is in the development of molecular probes. For example, by incorporating a fluorophore or a "clickable" chemical handle, such as an azide (B81097) group, into the this compound scaffold, researchers can create tools to visualize and track the molecule within cells. nih.govacs.org The 2'-azido modification, for instance, is well-tolerated within RNA structures and allows for bioorthogonal labeling via click chemistry, providing a flexible tool for studying RNA biology. acs.org Such probes can be used to study drug uptake, distribution, and target engagement in real-time.

Furthermore, derivatives of this compound can be developed as selective inhibitors for specific enzymes or as components of larger bioconjugates. mdpi.com The ability to attach these nucleosides to other molecules, such as peptides or antibodies, opens up possibilities for targeted drug delivery and the creation of bifunctional molecules with novel therapeutic properties. rsc.org The development of these chemical biology tools will not only advance our understanding of the compound's own mechanism but also provide versatile instruments for broader biological research. le.ac.uk

Integration of Computational and Experimental Approaches for Rational Design in Nucleoside Analog Research

The rational design of new and improved nucleoside analogs is greatly enhanced by the integration of computational and experimental methods. nih.govacs.org This synergistic approach allows for more efficient and targeted drug discovery efforts. nih.gov

Computational methods, such as structure-based drug design and molecular docking, can be used to predict how novel this compound derivatives will interact with their target enzymes, like thymidylate synthetase. researchgate.netacs.org These in silico studies can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net For example, computational models can predict the binding affinity and selectivity of a derivative for a bacterial enzyme over its human counterpart, guiding the design of more effective and less toxic antibiotics. acs.org

These computational predictions are then validated and refined through experimental approaches. nih.gov Synthesized compounds are tested in biochemical and cell-based assays to determine their actual biological activity. nih.gov The experimental data, in turn, provides valuable feedback for improving the computational models. This iterative cycle of design, synthesis, testing, and model refinement is a powerful strategy for optimizing the properties of therapeutic candidates. researchgate.net The integration of these approaches has already led to breakthroughs in various areas of drug development and holds significant promise for the future of this compound research. nih.gov

常见问题

Basic Research Questions

Q. What are the key challenges in chemically synthesizing 5-nitro-2'-deoxyuridine, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : Chemical nitration of 2'-deoxyuridine using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane often results in glycosidic bond cleavage, leading to low yields of the desired product. To mitigate this, researchers can use phosphate-protected derivatives (e.g., 2'-deoxyuridine 5'-monophosphate) during nitration, as phosphorylation stabilizes the glycosidic bond. Post-synthesis dephosphorylation with enzymes like alkaline phosphatase can then yield this compound . Optimizing reaction temperature (e.g., 0–4°C) and stoichiometric ratios of NO₂BF₄ to substrate can further enhance yields.

Q. What methodologies are recommended for characterizing the purity and structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is critical for assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify nitro group placement at C-5 and glycosidic bond integrity. Mass spectrometry (MS) or high-resolution MS (HRMS) can confirm molecular weight and isotopic patterns. For stability studies, dynamic light scattering (DLS) or thermal gravimetric analysis (TGA) may be employed .

Q. How should researchers handle nitrating agents like nitronium tetrafluoroborate during synthesis to ensure safety?

- Methodological Answer : Nitronium tetrafluoroborate is highly reactive and moisture-sensitive. Reactions must be conducted under inert atmospheres (e.g., argon) in anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves, lab coats, and face shields, is mandatory. Fume hoods with HEPA filters should be used to prevent inhalation of toxic decomposition products (e.g., NOₓ gases). Waste must be neutralized with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 5-position influence the antiviral or antitumor activity of this compound compared to other C-5 modified analogs (e.g., 5-fluoro-2'-deoxyuridine)?

- Methodological Answer : The nitro group’s strong electron-withdrawing properties alter the nucleoside’s base-pairing ability and metabolic stability. Comparative studies should use cell-based assays (e.g., IC₅₀ determination in cancer cell lines) and enzymatic assays (e.g., thymidine kinase inhibition). Molecular docking can predict interactions with target enzymes like thymidylate synthase. For antiviral activity, plaque reduction assays in virally infected cells (e.g., herpes simplex virus) are recommended .

Q. In studies reporting conflicting data on enzymatic versus chemical synthesis efficiency of this compound, what factors contribute to these discrepancies, and how can they be resolved?

- Methodological Answer : Enzymatic synthesis (e.g., using uridine phosphorylase) may produce lower yields due to substrate specificity issues, while chemical methods face glycosidic bond instability. To resolve discrepancies, researchers should standardize reaction conditions (pH, temperature) and validate yields via orthogonal techniques (e.g., HPLC and NMR). Hybrid approaches, such as enzymatic phosphorylation followed by chemical nitration, may balance efficiency and scalability .

Q. How can researchers design experiments to assess the incorporation efficiency of this compound into DNA and its effects on replication fidelity?

- Methodological Answer : Use in vitro DNA polymerase assays (e.g., Taq or Klenow fragment) with template-primer systems containing thymidine analogs. Gel electrophoresis or next-generation sequencing (NGS) can identify misincorporation events. For in vivo studies, S-phase synchronization followed by EdU/5-nitro-2'-deoxyuridine co-staining and click chemistry detection can quantify incorporation rates .

Q. What experimental strategies are effective in analyzing the role of this compound in DNA damage or oxidative stress pathways?

- Methodological Answer : Employ comet assays or γ-H2AX immunofluorescence to detect DNA strand breaks. Compare oxidative stress markers (e.g., 8-oxo-dG levels via LC-MS/MS) in cells treated with this compound versus controls. Knockdown/overexpression studies of repair enzymes (e.g., OGG1) can elucidate mechanistic pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of this compound across different cell lines?

- Methodological Answer : Variability may arise from differences in nucleoside transporter expression or metabolic enzyme activity (e.g., thymidine kinase). Perform RNA-seq or proteomics to profile transporter/enzyme levels in cell lines. Normalize activity data to cellular uptake rates measured via radiolabeled (³H) this compound .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity assays?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and replicate numbers (≥3 biological replicates) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。